N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide
Übersicht
Beschreibung
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide, also known as AG-1478, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to a class of compounds known as tyrosine kinase inhibitors, which work by inhibiting the activity of specific enzymes involved in cell signaling pathways.
Wirkmechanismus
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide works by inhibiting the activity of the EGFR, which is a receptor tyrosine kinase involved in cell signaling pathways. When EGFR is activated by its ligand, it initiates a cascade of signaling events that ultimately lead to cell proliferation and survival. N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide binds to the ATP-binding site of the EGFR and prevents its activation, thereby inhibiting the downstream signaling events and leading to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibits the activity of the EGFR in a dose-dependent manner, leading to a decrease in cell proliferation and an increase in apoptosis. In vivo studies have shown that N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide inhibits tumor growth in various animal models of cancer, and also improves symptoms in animal models of autoimmune disorders and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide for lab experiments is its high specificity for the EGFR. This allows researchers to selectively inhibit the activity of the EGFR without affecting other signaling pathways. Another advantage is its ability to penetrate cell membranes and reach its target inside the cell. However, one limitation of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide. One potential direction is the development of more potent and selective tyrosine kinase inhibitors for the EGFR. Another direction is the study of the downstream signaling events that are affected by EGFR inhibition, which could lead to the identification of new therapeutic targets. Finally, the study of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide in combination with other anti-cancer agents or immunomodulatory agents could lead to improved therapeutic outcomes in cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis, making N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide a promising anti-cancer agent.
In autoimmune disorders and inflammatory diseases, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of various cytokines and chemokines, which are involved in the inflammatory response. This inhibition leads to a decrease in inflammation and an improvement in symptoms, making N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-3-chloro-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-30-18-13-17(27-24(29)22-21(25)15-10-6-7-11-20(15)32-22)19(31-2)12-16(18)26-23(28)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGYHARPVTVDRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361674 | |
Record name | ST50618725 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
600122-28-9 | |
Record name | ST50618725 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.